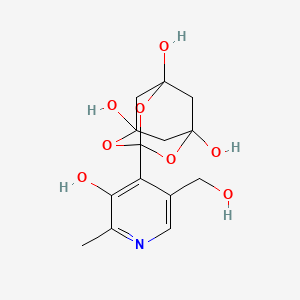
Antitumor agent-38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-38 is a potent antitumor compound known for its antiproliferative activity against cancer cells. It induces cell cycle arrest at the late S and G2/M phases without interfering with microtubule formation or cell morphology . This compound has shown significant potential in cancer treatment due to its ability to inhibit the growth of various cancer cell lines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Antitumor agent-38 can be synthesized through a one-step mechanochemical preparation method. This involves the mechanical ball milling of 7-ethyl-10-hydroxycamptothecin (SN-38) with disodium glycyrrhizin. The ball milling process transforms SN-38 crystals into an amorphous form, significantly increasing its solubility . The resulting amorphous solid dispersion exhibits enhanced cytotoxicity to tumor cells and significant inhibition of tumor growth.
Industrial Production Methods
The industrial production of this compound involves the encapsulation of SN-38 in human serum albumin using a single protein encapsulation technology. This method improves the pharmacokinetics and antitumor efficacy of SN-38 while reducing its side effects . The encapsulated SN-38 can be administered orally or intravenously, with the latter showing higher bioavailability and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-38 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and metabolism within the body.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve physiological pH and temperature to mimic the in vivo environment.
Major Products Formed
The major products formed from the reactions of this compound include its active metabolites, which exhibit potent antitumor activity. These metabolites are crucial for the compound’s therapeutic effects.
Applications De Recherche Scientifique
Antitumor agent-38 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of antitumor agents and developing new anticancer drugs.
Biology: Researchers use it to investigate the cellular and molecular mechanisms of cancer cell proliferation and apoptosis.
Mécanisme D'action
Antitumor agent-38 exerts its effects by inducing cell cycle arrest at the late S and G2/M phases. This mechanism involves the inhibition of DNA synthesis and repair, leading to the accumulation of DNA damage and subsequent apoptosis of cancer cells . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potent antitumor agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness of Antitumor Agent-38
This compound is unique due to its high solubility and bioavailability, achieved through mechanochemical preparation and encapsulation techniques . These properties enhance its antitumor efficacy and reduce systemic toxicity compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H24N2O4 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
5-[(4-aminopiperidin-1-yl)methyl]-2-methoxynaphtho[2,1-f][1,3]benzodioxol-3-ol |
InChI |
InChI=1S/C22H24N2O4/c1-26-20-10-18-16(8-19(20)25)14(11-24-4-2-15(23)3-5-24)6-13-7-21-22(9-17(13)18)28-12-27-21/h6-10,15,25H,2-5,11-12,23H2,1H3 |
Clé InChI |
VLINPCHNMXCDLY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C3C=C4C(=CC3=CC(=C2C=C1O)CN5CCC(CC5)N)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


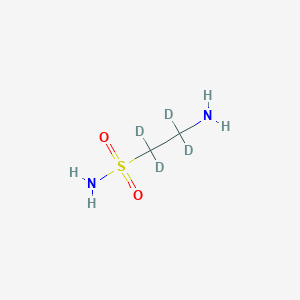
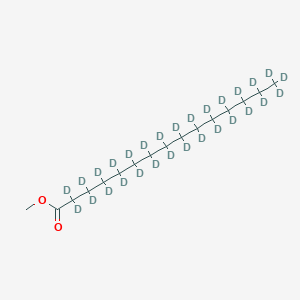
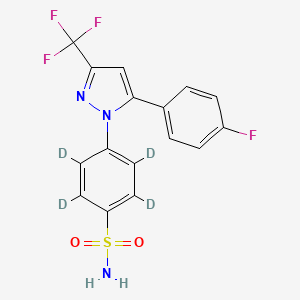

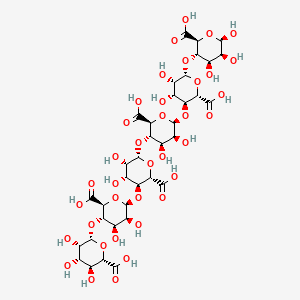
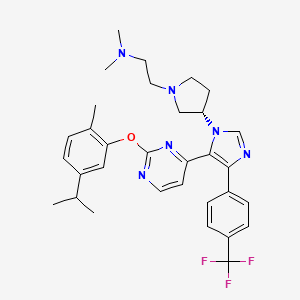


![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)



